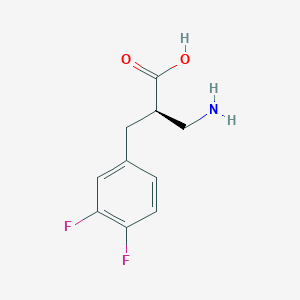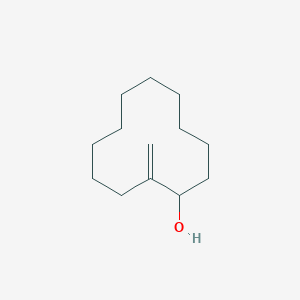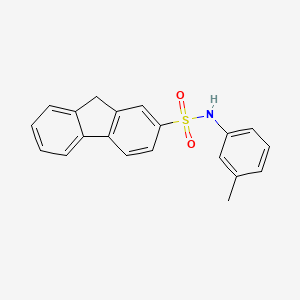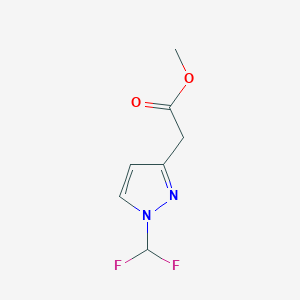![molecular formula C18H23N3O5 B13992372 Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate CAS No. 76311-21-2](/img/structure/B13992372.png)
Methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester (9CI) is a complex organic compound with the molecular formula C18H23N3O5 and a molecular weight of 361.39 g/mol . It is a derivative of L-phenylalanine, an essential amino acid, and is often used in various chemical and biological applications.
準備方法
The synthesis of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester involves multiple steps. One common method includes the esterification of N-acetyl-L-phenylalanine using methanol in the presence of Mukaiyama’s reagent . This reaction typically occurs under mild conditions and yields the desired methyl ester. Industrial production methods may involve similar esterification processes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines.
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of peptides and other complex organic molecules.
Biology: In biological research, it serves as a model compound for studying enzyme-substrate interactions and protein synthesis.
作用機序
The mechanism of action of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include the modulation of enzyme activity and the alteration of metabolic processes .
類似化合物との比較
L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester is unique due to its specific structural features and functional groups. Similar compounds include:
N-acetyl-L-phenylalanine: An acetyl analog of L-phenylalanine, used in peptide synthesis.
L-phenylalanine methyl ester: A simpler ester derivative of L-phenylalanine, used in various chemical reactions.
N-acetyl-4-nitrophenylalanine: A nitro-substituted analog, used in biochemical studies.
These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of L-phenylalanine,n-acetyl-4-[[[(2-methyl-1-oxo-2-propenyl)amino]acetyl]amino]-, methyl ester.
特性
CAS番号 |
76311-21-2 |
|---|---|
分子式 |
C18H23N3O5 |
分子量 |
361.4 g/mol |
IUPAC名 |
methyl 2-acetamido-3-[4-[[2-(2-methylprop-2-enoylamino)acetyl]amino]phenyl]propanoate |
InChI |
InChI=1S/C18H23N3O5/c1-11(2)17(24)19-10-16(23)21-14-7-5-13(6-8-14)9-15(18(25)26-4)20-12(3)22/h5-8,15H,1,9-10H2,2-4H3,(H,19,24)(H,20,22)(H,21,23) |
InChIキー |
FZZDJDXQTPXZIP-UHFFFAOYSA-N |
正規SMILES |
CC(=C)C(=O)NCC(=O)NC1=CC=C(C=C1)CC(C(=O)OC)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-butyl 2-[(2R)-2-ethynyl-2-methylpyrrolidin-1-yl]acetate](/img/structure/B13992303.png)
![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-methylbenzamide](/img/structure/B13992308.png)

![N-(3-phenylphenyl)-4-[2-[(3-phenylphenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13992319.png)




![1-[4-Chloro-6-(trifluoromethyl)pyridin-3-YL]ethanone](/img/structure/B13992350.png)
![1-[2-(benzyloxy)ethyl]-4-bromo-1H-pyrazole](/img/structure/B13992356.png)

![3-{[(Tricyclo[3.3.1.1~3,7~]decan-1-yl)amino]methyl}[1,1'-biphenyl]-4-ol](/img/structure/B13992369.png)
![6,7-Dimethoxy-4-[4-(aminomethyl)-piperidino] quinazoline](/img/structure/B13992378.png)
